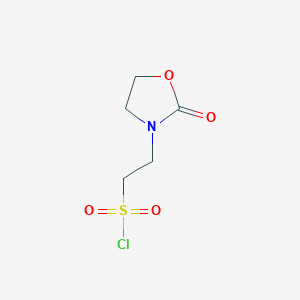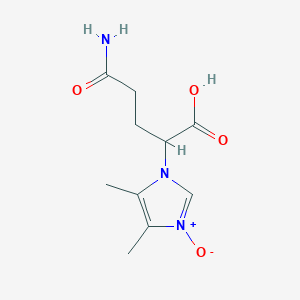
2-ethoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is obtained by the reaction of 2-bromo-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide with sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activities
- Chemical synthesis involving compounds related to 2-ethoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide has been explored in studies such as the synthesis of 5-deazaaminopterin analogues. These studies focus on the condensation of various compounds, yielding products with potential biological activities, like the less active 7-methyl and 5,7-dimethyl analogues compared to methotrexate against certain cancer cells (Su et al., 1988).
Metabolism Studies in Herbicides
- Research on chloroacetamide herbicides and metabolites similar to this compound has been conducted. These studies focus on their metabolism in liver microsomes of humans and rats, indicating the complex metabolic pathways these compounds undergo and their potential as carcinogenic agents (Coleman et al., 2000).
Radiosynthesis for Metabolism and Mode of Action Studies
- Radiosynthesis of chloroacetanilide herbicides, closely related to the compound , has been performed for detailed studies on their metabolism and mode of action. This approach enhances the understanding of how these substances behave in biological systems and their potential impacts (Latli & Casida, 1995).
Protein Tyrosine Phosphatase 1B Inhibitors
- Synthesized derivatives of this compound have been evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in regulating metabolic pathways, including diabetes. These studies provide insights into the development of new therapeutic agents for metabolic diseases (Saxena et al., 2009).
Study of Spatial Orientations in Anion Coordination
- Research on the spatial orientations of amide derivatives, which include structures similar to this compound, helps in understanding their interactions with anions. This knowledge is crucial for designing drugs and materials with specific properties (Kalita & Baruah, 2010).
Eigenschaften
IUPAC Name |
2-ethoxy-N-[(2-methoxy-2-adamantyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-3-20-9-15(18)17-10-16(19-2)13-5-11-4-12(7-13)8-14(16)6-11/h11-14H,3-10H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYHVMONMXUCFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1(C2CC3CC(C2)CC1C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid](/img/structure/B2388925.png)



methanone](/img/structure/B2388934.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2388937.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)


![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)
